molecular formula C18H16FN3O B11455381 1-(2-fluorobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

1-(2-fluorobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No.: B11455381
M. Wt: 309.3 g/mol
InChI Key: OUUFRVDYPGDRNS-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, has drawn significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one typically involves the condensation of 2-aminobenzamide with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the therapeutic effects observed . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one

InChI

InChI=1S/C18H16FN3O/c19-15-8-3-1-6-13(15)12-21-10-5-11-22-17(23)14-7-2-4-9-16(14)20-18(21)22/h1-4,6-9H,5,10-12H2

InChI Key

OUUFRVDYPGDRNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CC4=CC=CC=C4F

Origin of Product

United States

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